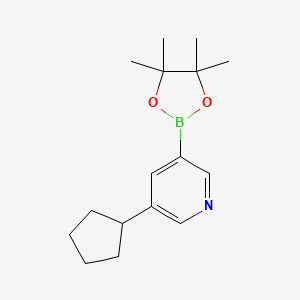

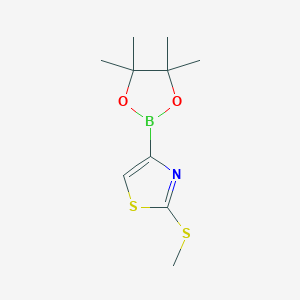

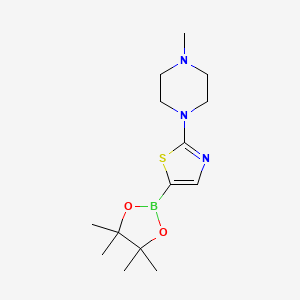

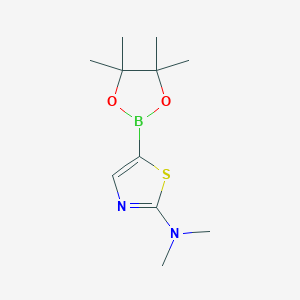

2-(Dimethylamino)thiazole-5-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Dimethylamino)thiazole-5-boronic acid pinacol ester” is a type of organoboron reagent. It is a relatively stable, readily prepared, and generally environmentally benign compound . It is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of “this compound” involves the process of protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis

The empirical formula of “this compound” is C9H14BNO2S . Its molecular weight is 211.09 . The SMILES string representation of the molecule is CC1 (OB (C2=CN=CS2)OC1 ©C)C .Chemical Reactions Analysis

The “this compound” is involved in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The “this compound” is a solid compound . Its physical and chemical properties are influenced by the substituents in the aromatic ring .Applications De Recherche Scientifique

2-(Dimethylamino)thiazole-5-boronic acid pinacol ester is a versatile compound with a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, as a catalyst in organic reactions, and as a reagent in biochemistry and molecular biology. In addition, this compound has been used in the study of enzyme-catalyzed reactions, protein-protein interactions, and nucleic acid-protein interactions. This compound is also used as a ligand in metal-catalyzed reactions, such as palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Mécanisme D'action

Target of Action

The primary target of 2-(Dimethylamino)thiazole-5-boronic acid pinacol ester is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . The rate of this reaction is considerably accelerated at physiological pH and is dependent on the substituents in the aromatic ring . This could potentially impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond, which is a crucial step in many organic synthesis reactions . This allows for the creation of a wide variety of complex organic compounds .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of 2-(Dimethylamino)thiazole-5-boronic acid pinacol ester is its versatility. It can be used in a wide range of applications in scientific research. It is also relatively easy to synthesize and is commercially available. However, this compound is a relatively expensive reagent and can be toxic if not handled properly.

Orientations Futures

The use of 2-(Dimethylamino)thiazole-5-boronic acid pinacol ester in scientific research is still in its early stages. There are many potential future directions for the use of this compound. These include the development of new synthetic methods using this compound, the use of this compound in the study of enzyme-catalyzed reactions, the use of this compound in the study of protein-protein interactions, and the use of this compound in the study of nucleic acid-protein interactions. In addition, this compound could be used in the development of new catalysts for organic reactions and in the study of cell signaling pathways and gene expression. Finally, this compound could be used in the development of new drugs and drug delivery systems.

Méthodes De Synthèse

2-(Dimethylamino)thiazole-5-boronic acid pinacol ester is synthesized by a two-step reaction starting from 2-(dimethylamino)thiazole (DMAT). DMAT is first reacted with boronic acid to form a boronate ester. This boronate ester is then reacted with pinacol to form this compound. The synthesis of this compound has been reported in several publications and is now commercially available.

Safety and Hazards

Propriétés

IUPAC Name |

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BN2O2S/c1-10(2)11(3,4)16-12(15-10)8-7-13-9(17-8)14(5)6/h7H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCRUDGWMMVKEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.